molecular formula C13H17NO6 B6022782 4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid

4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid

Cat. No.: B6022782
M. Wt: 283.28 g/mol
InChI Key: IVVGRHMNLAKEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid is an organic compound with the molecular formula C13H17NO6. It is characterized by the presence of a butanoic acid backbone with a 4-oxo group and a 3,4,5-trimethoxyanilino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid typically involves the reaction of 3,4,5-trimethoxyaniline with a suitable butanoic acid derivative. One common method is the condensation reaction between 3,4,5-trimethoxyaniline and 4-oxobutanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major products include oxidized derivatives of the butanoic acid backbone.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different anilino groups.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid is unique due to the presence of the 3,4,5-trimethoxyanilino group, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s solubility, stability, and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

4-oxo-4-(3,4,5-trimethoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-18-9-6-8(7-10(19-2)13(9)20-3)14-11(15)4-5-12(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVGRHMNLAKEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.